molecular formula C12H13N3O B12931239 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B12931239
M. Wt: 215.25 g/mol
InChI Key: OJYPTKJVJAHRBB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

Scientific Research Applications

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-phenyl-1H-imidazole-4-carboxamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its dimethyl and phenyl substitutions enhance its stability and potential for diverse applications compared to other imidazole derivatives.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2,5-dimethyl-1-phenylimidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-8-11(12(13)16)14-9(2)15(8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,16)

InChI Key

OJYPTKJVJAHRBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C2=CC=CC=C2)C)C(=O)N

Origin of Product

United States

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